Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide
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Overview
Description
Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide is a complex organic compound with a unique structure that combines a cyclohexylcarbonyl group, a 2,4-dimethoxyphenyl group, and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through acylation reactions, while the 2,4-dimethoxyphenyl group can be synthesized from 2,4-dimethoxybenzaldehyde. The phenylalaninamide moiety is derived from phenylalanine through amidation reactions. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. Purification methods such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)glycine
- Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)valine
- Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)leucine
Uniqueness
Nalpha-(cyclohexylcarbonyl)-N-(2,4-dimethoxyphenyl)phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications .
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-(2,4-dimethoxyanilino)-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H30N2O4/c1-29-19-13-14-20(22(16-19)30-2)25-24(28)21(15-17-9-5-3-6-10-17)26-23(27)18-11-7-4-8-12-18/h3,5-6,9-10,13-14,16,18,21H,4,7-8,11-12,15H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
AOXBZGXIQJWWLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3)OC |
Origin of Product |
United States |
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